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molecular formula C8H6Cl2N2O2 B8720151 3,5-Dichloro-6-cyclopropylpyrazine-2-carboxylic acid

3,5-Dichloro-6-cyclopropylpyrazine-2-carboxylic acid

Cat. No. B8720151
M. Wt: 233.05 g/mol
InChI Key: VPCXHCPOIPONEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085540B2

Procedure details

Under an argon atmosphere, to a mixture of tetrahydrofuran (6 mL) and diisopropylamine (258 μL) was added dropwise n-butyllithium (1.62 M n-hexane solution, 1.04 mL) under ice-cooling. After cooling to −100° C., a mixture of 3,5-dichloro-2-cyclopropylpyrazine (290 mg) and tetrahydrofuran (2 mL) was added dropwise thereto, followed by stirring for 10 minutes. The obtained reactant was added to dry ice (10 g) and tetrahydrofuran (5 mL), followed by stirring for 30 minutes in a water bath. To the reactant were added 1 M hydrochloric acid and a saturated aqueous ammonium chloride solution, followed by extraction with ethyl acetate. The organic phase was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 3,5-dichloro-6-cyclopropylpyrazine-2-carboxylic acid (350 mg) as an oily material.
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
258 μL
Type
reactant
Reaction Step Five
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Cl:13][C:14]1[C:15]([CH:21]2[CH2:23][CH2:22]2)=[N:16][CH:17]=[C:18]([Cl:20])[N:19]=1.[C:24](=[O:26])=[O:25].Cl>O1CCCC1>[Cl:20][C:18]1[C:17]([C:24]([OH:26])=[O:25])=[N:16][C:15]([CH:21]2[CH2:23][CH2:22]2)=[C:14]([Cl:13])[N:19]=1

Inputs

Step One
Name
Quantity
1.04 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
290 mg
Type
reactant
Smiles
ClC=1C(=NC=C(N1)Cl)C1CC1
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
258 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Stirring
Type
CUSTOM
Details
by stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes in a water bath
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
a saturated aqueous ammonium chloride solution, followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=NC(=C(N1)Cl)C1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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